Boc-L-valine is a derivative of the naturally occurring amino acid L-valine. It is not found naturally but is synthesized in the lab.
Boc-L-valine plays a crucial role in peptide synthesis. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino group (NH2) of valine. This protection allows for the controlled formation of peptide bonds between Boc-L-valine and other amino acids, enabling the creation of desired peptide sequences for research purposes [].
[] Boc-Val-OH = 99.0% T 13734-41-3 - Sigma-Aldrich:
Boc-L-valine possesses a unique structure with several key features:
The core structure is a four-carbon chain with a methyl group attached to the second carbon (Cβ) - characteristic of the amino acid valine.
A carboxylic acid group (COOH) is present at one end of the chain, contributing to the acidic properties of the molecule.
The amino group (NH2) of valine is masked by a Boc group (tert-butoxycarbonyl). This bulky group prevents unwanted reactions with the amino group during peptide synthesis.
The presence of a chiral center (the carbon atom bonded to the amino, carboxylic acid, and side chain) makes Boc-L-valine an L-stereoisomer. This specific chirality is essential for its biological function when incorporated into peptides.
Boc-L-valine can be synthesized through various methods, often involving the reaction of L-valine with tert-butyl chloroformate (Boc anhydride).
The Boc group can be selectively removed using mild acidic conditions (e.g., trifluoroacetic acid) to generate the free amino group of valine, which is essential for peptide bond formation.
The deprotected Boc-L-valine can react with the C-terminus (carboxyl group) of another amino acid, forming a peptide bond. This process can be repeated to create peptides with a desired sequence of amino acids.
Boc-Val-OH + CF3COOH ----> Val-OH + Boc-Cl + CO2
N-(tert-Butoxycarbonyl)-L-valine 13734-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd.: